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molecular formula C15H21N3O5 B8674074 tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate

tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate

Cat. No. B8674074
M. Wt: 323.34 g/mol
InChI Key: DBGJVAAXEOVRFU-UHFFFAOYSA-N
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Patent
US09034885B2

Procedure details

To tert-butyl 3-(3-methoxy-4-nitrophenylamino)azetidine-1-carboxylate (9 g) was added TFA (18 mL) at room temperature. The reaction mixture was stirred for 15 min at room temperature and then was concentrated under reduced pressure at 40° C. to give the title compound as TFA salt (7.24 g).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:12][CH:13]2[CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:12][CH:13]2[CH2:14][NH:15][CH2:16]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])NC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
18 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])NC1CNC1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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